4'-Bromo-3-(4-thiomethylphenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4'-Bromo-3-(4-thiomethylphenyl)propiophenone" is not directly mentioned in the provided papers. However, the papers do discuss various brominated compounds and their synthesis, which can be related to the target compound in terms of the bromination process and the presence of a phenyl group. For instance, the synthesis of brominated thiophenes and benzo[b]thiophenes is described, which are sulfur heterocycles similar to the thiomethyl group in the target compound . Additionally, the synthesis of 4-bromo-4'-hydroxybiphenyl is discussed, which shares the bromophenyl component .
Synthesis Analysis
The synthesis of brominated aromatic compounds is a common theme in the papers. For example, a practical one-pot synthesis of highly substituted thiophenes and benzo[b]thiophenes from bromoenynes and o-alkynylbromobenzenes is reported, which involves a Pd-catalyzed C-S bond formation followed by heterocyclization . Similarly, a one-pot synthesis of benzo[b]thiophenes from 1,3-bis(het)aryl-1,3-monothiodiketones and o-bromoiodoarenes is described, using copper-catalyzed C-S coupling and palladium-catalyzed intramolecular coupling . These methods could potentially be adapted for the synthesis of "4'-Bromo-3-(4-thiomethylphenyl)propiophenone" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated compounds and their characterization is a focus in several papers. For instance, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized using spectroscopic techniques and X-ray diffraction, and its molecular geometry was optimized using DFT . This approach could be applied to determine the molecular structure of "4'-Bromo-3-(4-thiomethylphenyl)propiophenone" and to predict its reactivity and properties.
Chemical Reactions Analysis
The papers describe various chemical reactions involving brominated compounds. For example, the electropolymerization of a brominated dithienothiophene derivative is discussed, which could be related to the reactivity of the thiomethylphenyl group in the target compound . Additionally, the synthesis of 4-bromo-4'-hydroxybiphenyl involves bromination after esterification, which is a reaction that could be relevant to the synthesis or functionalization of "4'-Bromo-3-(4-thiomethylphenyl)propiophenone" .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are explored in the papers. For example, the electrochromic behavior of a brominated dithienothiophene polymer is investigated, which could provide insights into the electronic properties of "4'-Bromo-3-(4-thiomethylphenyl)propiophenone" . The synthesis and characterization of a novel brominated indeno[1,2-b]thiophene derivative are also reported, which includes an analysis of its physical properties . These studies could inform the expected properties of the target compound, such as its stability, reactivity, and potential applications.
Scientific Research Applications
1. 4’-Bromo-3’-fluoro-3-(4-thiomethylphenyl)propiophenone
- Application Summary : This compound is used in chemical research, particularly in the synthesis of other compounds .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcomes of using this compound in research are not specified in the source .
2. 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
- Application Summary : This compound is synthesized using three successive direct lithiations and a bromination reaction starting from thiophene .
- Methods of Application : All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile .
- Results or Outcomes : This is a four-step protocol starting from thiophene with an overall yield of 47% .
- “4’-Bromo-3-(4-thiomethylphenyl)propiophenone” is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, material science, and industry. It is a yellow solid with a molecular formula of C17H15BrOS and a molecular weight of 357.27 g/mol .
- “4’-Bromo-3-(4-thiomethylphenyl)propiophenone” is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, material science, and industry. It is a yellow solid with a molecular formula of C17H15BrOS and a molecular weight of 357.27 g/mol .
properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrOS/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-3,5-10H,4,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJWACAKGRLUDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644373 |
Source
|
Record name | 1-(4-Bromophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-3-(4-thiomethylphenyl)propiophenone | |
CAS RN |
898781-06-1 |
Source
|
Record name | 1-Propanone, 1-(4-bromophenyl)-3-[4-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898781-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.